molecular formula C66H83F3N18O15 B3028776 (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid CAS No. 321709-35-7

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B3028776
CAS No.: 321709-35-7
M. Wt: 1425.5 g/mol
InChI Key: KHNZXCLOURPVAS-USYZJHPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a highly complex synthetic peptide derivative characterized by multiple amino acid residues, including:

  • Pyrrolidine rings (with carboxamide and 5-oxo modifications) .
  • Indole (1H-indol-3-yl) and imidazole (1H-imidazol-5-yl) side chains, which are aromatic heterocycles common in bioactive molecules .
  • A trifluoroacetic acid (TFA) counterion, indicative of purification via reverse-phase HPLC .

The compound’s molecular weight exceeds 1,200 Da, typical of peptide-based therapeutics.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H82N18O13.C2HF3O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;3-2(4,5)1(6)7/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);(H,6,7)/t44-,45-,46-,47+,48+,49-,50-,51-,52-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNZXCLOURPVAS-USYZJHPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H83F3N18O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321709-35-7
Record name Glycinamide, 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-D-tyrosyl-D-tryptophyl-L-leucyl-L-arginyl-L-prolyl-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the pyrrolidine ring, followed by the sequential addition of various amino acid derivatives. Each step involves specific reagents and catalysts to ensure the correct stereochemistry is maintained. Common reagents used in the synthesis include protecting groups, coupling agents, and deprotecting agents.

Industrial Production Methods

Industrial production of this compound would require large-scale synthesis techniques, including the use of automated peptide synthesizers. These machines can handle the complex sequence of reactions needed to produce the compound in significant quantities. The process would also involve rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, studies on oxaliplatin derivatives have shown that modifications to the ligand structure can enhance cytotoxicity against cancer cells. The compound's intricate structure may allow it to interact with biological targets effectively, potentially leading to the development of new anticancer agents .

Drug Design and Development

The compound's structural complexity makes it a candidate for drug design, especially in targeting specific receptors or enzymes. The presence of multiple functional groups allows for the possibility of creating analogs that could improve efficacy or reduce side effects. For example, modifications to the indole and imidazole moieties can lead to variations that might enhance receptor binding affinity .

Chiral Drug Synthesis

Given its chiral centers, this compound can be utilized in the synthesis of chiral drugs. Chiral compounds are essential in pharmacology as they often exhibit different biological activities based on their stereochemistry. The synthesis of chiral stationary phases for high-performance liquid chromatography (HPLC) using derivatives of this compound has been explored, facilitating the separation and analysis of enantiomers in pharmaceutical preparations .

Receptor Agonists

The compound's structure suggests potential activity as an agonist for various receptors. For example, synthetic agonists for orphan receptors like GPR88 have been developed based on similar scaffolds. These studies highlight the importance of structural modifications to enhance receptor selectivity and potency .

Structure–Activity Relationship (SAR) Investigations

SAR studies are crucial in understanding how different structural components affect biological activity. For the compound under discussion, variations in the amino acid side chains and functional groups can significantly impact its pharmacological profile. Such investigations are essential for optimizing therapeutic efficacy while minimizing toxicity .

In Vitro and In Vivo Studies

Several studies have demonstrated the in vitro cytotoxicity of related compounds against various cancer cell lines. For instance, oxaliplatin derivatives have shown enhanced activity compared to their parent compounds. In vivo studies further support these findings by demonstrating improved survival rates in animal models treated with these derivatives .

Analytical Techniques

Advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to characterize this compound and its derivatives. These techniques provide insights into the molecular structure and dynamics, aiding in the optimization of synthesis routes and understanding interactions at a molecular level .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to bind to these targets with high affinity, modulating their activity. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Molecular Weight (Da) Key Functional Groups Solubility Trends Potential Bioactivity Reference
Target Compound ~1,200 Pyrrolidine, indole, imidazole, guanidino, TFA salt Polar solvents (due to TFA) Protease inhibition (hypothesized)
(S)-N-(1-((2-(dimethylamino)-2-oxoethyl)amino)-2-methyl-1-oxopropan-2-yl)-... (Compound 7u) ~900 Pyrrolidine-2-carboxamide, imidazole, pyrimido-pyrimidinone Low (lipophilic groups) Kinase inhibition (experimental)
Benzo[h]chromene derivatives 250–400 Chromene, halogen substituents Moderate (organic solvents) Antimycobacterial, antiprotozoal
Salternamide E ~600 Cyclic depsipeptide, methyl groups Aqueous (polar backbone) Cytotoxic (marine actinomycetes)

Key Observations :

  • The target compound shares pyrrolidine carboxamide and imidazole motifs with Compound 7u , though the latter’s smaller size and pyrimido-pyrimidinone core enhance kinase-binding specificity.

Functional and Pharmacological Profiles

  • Bioactivity Specificity: The target’s diaminomethylideneamino group resembles arginine-rich peptides that inhibit trypsin-like proteases, whereas benzo[h]chromenes target microbial membranes .
  • Selectivity: Ferroptosis-inducing compounds (e.g., FINs) rely on redox-active iron interactions, unlike the target’s non-redox-active structure .
  • Synergistic Effects : Natural product extracts (e.g., Ficus citrifolia alkaloids) often exhibit enhanced activity compared to isolated compounds, suggesting the target’s bioactivity may depend on formulation .

Biological Activity

The compound (2S)-N-[...]-5-oxopyrrolidine-2-carboxamide; 2,2,2-trifluoroacetic acid is a complex synthetic molecule with potential biological activities. Its intricate structure suggests multiple functional groups that may interact with various biological pathways. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features several key components:

  • Pyrrolidine and Oxopentan : These moieties are known for their roles in drug design due to their ability to mimic natural substrates.
  • Amino Acids : The presence of multiple amino acid derivatives suggests potential interactions with biological receptors and enzymes.

Pharmacological Effects

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
    • Case Study : A related compound demonstrated significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties : The presence of indole and imidazole rings in the structure is often associated with antimicrobial activity.
    • Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to bacterial death .
  • Neuroprotective Effects : Some studies suggest that similar compounds can inhibit enzymes related to neurodegenerative diseases, such as β-secretase involved in Alzheimer's disease pathology .

The mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : Compounds that inhibit enzymes like BACE1 have been linked to reduced amyloid plaque formation in Alzheimer's models .
Enzyme TargetInhibition TypeIC50 Value (µM)
BACE1Noncompetitive29.6
AChEMixed-type16.2
BChENoncompetitive48.1

Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds:

  • A study reported a series of pyrrolidine-based derivatives that exhibited selective inhibition against cancer cell lines, suggesting the potential for targeted therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Reactant of Route 2
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

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